Ristocetin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

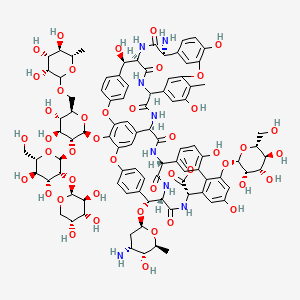

An antibiotic mixture of two components, A and B, obtained from Nocardia lurida (or the same substance produced by any other means). It is no longer used clinically because of its toxicity. It causes platelet agglutination and blood coagulation and is used to assay those functions in vitro.

Aplicaciones Científicas De Investigación

Pruebas de Agregación Plaquetaria

La Ristocetin se utiliza en las pruebas de agregación plaquetaria inducida por this compound (RIPA) . Esta prueba evalúa la función plaquetaria y detalla los trastornos de la disfunción plaquetaria . Es una prueba in vitro para determinar la presencia e integridad del complejo de glucoproteína (GP) Ibα-V-IX y la interacción del factor de von Willebrand (VWF) .

Diagnóstico de la Enfermedad de von Willebrand

La this compound se utiliza en el diagnóstico de la enfermedad de von Willebrand (VWD) . La corrección de un trazo RIPA anormal después de mezclar PRP con plasma normal y volver a desafiar con this compound a 1.0 mg/mL sugiere un defecto en la función/cantidad de VWF .

Discriminación del Tipo 2B de VWD

Se recomiendan estudios de mezcla RIPA a dosis más bajas de this compound (0.5 mg/mL) para la discriminación de la enfermedad de von Willebrand tipo 2B (VWD2B) de la VWD de tipo plaquetario (PT) más rara y para el diagnóstico fenotípico de laboratorio de VWD2B .

Sinergia con CXCL12 en la Activación Plaquetaria

Se ha encontrado que la this compound tiene un efecto sinérgico con CXCL12 en la activación plaquetaria humana . La estimulación simultánea con this compound y CXCL12 a dosis subumbrales induce sinérgicamente la agregación plaquetaria .

Investigación de los Mecanismos Subyacentes en la Activación Plaquetaria

La this compound se utiliza en investigación para investigar los mecanismos subyacentes en la activación plaquetaria . Por ejemplo, se ha utilizado una combinación de this compound y CXCL12 a bajas dosis para estudiar los roles de Rho/Rho quinasa y Rac en la agregación plaquetaria .

Estudio de la Interacción de VWF y GPIbα-V-IX

La this compound se utiliza en el estudio de la interacción entre VWF y GPIbα-V-IX . Esta interacción es fundamental en el proceso de la hemostasia primaria .

Mecanismo De Acción

Target of Action

Ristocetin, a glycopeptide antibiotic, primarily targets the von Willebrand factor (vWF) and the platelet receptor glycoprotein Ib (GpIb) in the blood . The interaction between this compound and these targets plays a crucial role in platelet aggregation, a key process in blood clotting .

Mode of Action

This compound acts by inducing the binding of von Willebrand factor to the platelet receptor glycoprotein Ib . When this compound is added to normal blood, it causes agglutination of fixed platelets or initiates the initial agglutination phase of aggregation of live platelets .

Biochemical Pathways

This compound’s action affects the biochemical pathway involving von Willebrand factor and platelet receptor glycoprotein Ib . The binding of these two components, facilitated by this compound, leads to platelet aggregation, a crucial step in the formation of a blood clot . This interaction is essential for primary hemostasis, the process that stops bleeding following vascular injury .

Pharmacokinetics

It is known that this compound was previously used clinically to treat staphylococcal infections but is no longer used due to its side effects, including thrombocytopenia and platelet agglutination . Today, it is used solely in vitro to assay these functions in the diagnosis of conditions such as von Willebrand disease and Bernard–Soulier syndrome .

Result of Action

The primary result of this compound’s action is the agglutination of platelets, which is a key step in blood clotting . By facilitating the binding of von Willebrand factor to the platelet receptor glycoprotein Ib, this compound induces platelet aggregation . This process is crucial in the formation of a blood clot, which helps prevent excessive bleeding following vascular injury .

Action Environment

The action of this compound is influenced by the environment in which it operates. For instance, the presence of von Willebrand factor and platelet receptor glycoprotein Ib in the blood is necessary for this compound to exert its effects . Furthermore, the pH of the environment can affect the activity of this compound, with a rapid loss of activity observed above a pH of 7.5 .

Análisis Bioquímico

Biochemical Properties

Ristocetin interacts with several biomolecules, most notably von Willebrand factor (VWF) and the platelet receptor glycoprotein Ib (GpIb) . The interaction between this compound and VWF promotes the binding of VWF to GpIb, leading to platelet agglutination . This property of this compound is utilized in laboratory tests to assess the function of VWF and the integrity of the platelet glycoprotein Ib-IX-V complex .

Cellular Effects

This compound has significant effects on cells, particularly platelets. It induces platelet aggregation, which is a crucial step in the formation of a blood clot . In addition, this compound has been found to cause a 95% inhibition in the incorporation of lysine-14C and inorganic 32P into the staphylococcal cell wall .

Molecular Mechanism

The molecular mechanism of this compound’s action involves its ability to cause von Willebrand factor to bind the platelet receptor glycoprotein Ib (GpIb). When this compound is added to normal blood, it causes agglutination .

Temporal Effects in Laboratory Settings

This compound’s effects can change over time in laboratory settings. For instance, the this compound-induced platelet aggregation (RIPA) test uses different concentrations of this compound to measure the response of VWF/GPIbα-V-IX over time . This test can help identify defects in VWF or in GPIbα-V-IX function .

Transport and Distribution

Given its role in promoting the interaction of VWF with GpIb, it can be inferred that this compound likely interacts with these proteins in the blood plasma .

Subcellular Localization

Given its role in promoting the interaction of VWF with GpIb, it is likely that this compound acts in the extracellular space where it can interact with these proteins .

Propiedades

Número CAS |

1404-55-3 |

|---|---|

Fórmula molecular |

C95H110N8O44 |

Peso molecular |

2067.9 g/mol |

Nombre IUPAC |

methyl (1S,2R,18R,19R,22S,34S,37R,40R,52S)-22-amino-2-[(2S,4R,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-64-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-[[(3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-18,26,31,44,49-pentahydroxy-30-methyl-21,35,38,54,56,59-hexaoxo-47-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3(66),4,6(65),8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49-henicosaene-52-carboxylate |

InChI |

InChI=1S/C95H110N8O44/c1-30-47(109)18-37-20-49(30)139-50-19-35(9-16-46(50)108)59(97)84(125)102-64-68(113)33-5-11-40(12-6-33)137-52-21-38-22-53(81(52)145-95-83(76(121)72(117)56(143-95)29-134-91-78(123)73(118)67(112)32(3)136-91)147-94-82(75(120)71(116)55(27-105)142-94)146-92-77(122)69(114)48(110)28-133-92)138-41-13-7-34(8-14-41)80(144-57-25-44(96)66(111)31(2)135-57)65-89(130)101-63(90(131)132-4)43-23-39(106)24-51(140-93-79(124)74(119)70(115)54(26-104)141-93)58(43)42-17-36(10-15-45(42)107)60(85(126)103-65)98-87(128)62(38)99-86(127)61(37)100-88(64)129/h5-24,31-32,44,48,54-57,59-80,82-83,91-95,104-124H,25-29,96-97H2,1-4H3,(H,98,128)(H,99,127)(H,100,129)(H,101,130)(H,102,125)(H,103,126)/t31-,32-,44+,48+,54+,55-,56+,57+,59-,60+,61-,62+,63-,64+,65-,66-,67-,68+,69+,70+,71-,72+,73+,74-,75+,76-,77-,78+,79-,80+,82+,83+,91?,92-,93+,94-,95-/m0/s1 |

Clave InChI |

VUOPFFVAZTUEGW-CFURMEHTSA-N |

SMILES |

CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)OC5C(C(C(C(O5)CO)O)O)O)C6=C(C=CC(=C6)C(C(=O)N3)NC(=O)C7C8=CC(=C(C(=C8)OC9=CC=C2C=C9)OC1C(C(C(C(O1)COC1C(C(C(C(O1)C)O)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)OC1C(C(C(CO1)O)O)O)OC1=CC=C(C=C1)C(C1C(=O)NC(C2=CC(=C(C(=C2)OC2=C(C=CC(=C2)C(C(=O)N1)N)O)C)O)C(=O)N7)O)O)C(=O)OC)N)O |

SMILES isomérico |

C[C@H]1[C@@H]([C@@H](C[C@H](O1)O[C@H]2[C@H]3C(=O)N[C@@H](C4=C(C(=CC(=C4)O)O[C@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=C(C=CC(=C6)[C@H](C(=O)N3)NC(=O)[C@H]7C8=CC(=C(C(=C8)OC9=CC=C2C=C9)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)CO)O)O)O[C@H]1[C@H]([C@@H]([C@@H](CO1)O)O)O)OC1=CC=C(C=C1)[C@H]([C@@H]1C(=O)N[C@@H](C2=CC(=C(C(=C2)OC2=C(C=CC(=C2)[C@@H](C(=O)N1)N)O)C)O)C(=O)N7)O)O)C(=O)OC)N)O |

SMILES canónico |

CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)OC5C(C(C(C(O5)CO)O)O)O)C6=C(C=CC(=C6)C(C(=O)N3)NC(=O)C7C8=CC(=C(C(=C8)OC9=CC=C2C=C9)OC1C(C(C(C(O1)COC1C(C(C(C(O1)C)O)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)OC1C(C(C(CO1)O)O)O)OC1=CC=C(C=C1)C(C1C(=O)NC(C2=CC(=C(C(=C2)OC2=C(C=CC(=C2)C(C(=O)N1)N)O)C)O)C(=O)N7)O)O)C(=O)OC)N)O |

Apariencia |

Solid powder |

| 1404-55-3 | |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Ristocetin Ristomycin |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

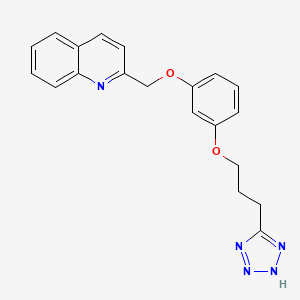

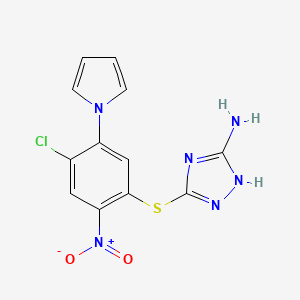

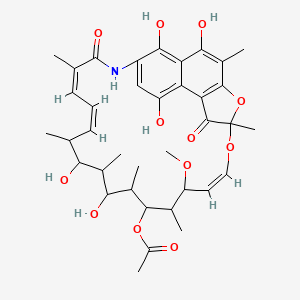

![4-[(2,5-Dihydroxyphenyl)methylamino]benzamide](/img/structure/B1679307.png)